molecular formula C15H23F3N6O9 B10814277 PD-1-IN-17 (Tfa)

PD-1-IN-17 (Tfa)

カタログ番号 B10814277
分子量: 488.37 g/mol
InChIキー: PYCIDBUEUQEHMB-UGQQCFMUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD-1-IN-17 (TFA) is a potent inhibitor of programmed cell death protein 1 (PD-1). It has shown significant efficacy in inhibiting the proliferation of splenocytes, with a 92% inhibition rate at a concentration of 100 nanomolar . This compound is primarily used in scientific research, particularly in the fields of immunology and cancer therapy, due to its ability to modulate immune responses.

準備方法

The synthesis of PD-1-IN-17 (TFA) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a 1,3,4-oxadiazole ring, which is a crucial component of the molecule . The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反応の分析

PD-1-IN-17 (TFA) undergoes several types of chemical reactions, including:

科学的研究の応用

PD-1-IN-17 (TFA) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of PD-1 and its effects on various biochemical pathways.

    Biology: Researchers use this compound to investigate the role of PD-1 in immune cell regulation and its potential as a therapeutic target.

    Medicine: PD-1-IN-17 (TFA) is explored for its potential in cancer immunotherapy, where it can enhance the immune system’s ability to target and destroy cancer cells.

    Industry: The compound is used in the development of new drugs and therapeutic agents that target the PD-1 pathway

作用機序

PD-1-IN-17 (TFA) exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which is often overexpressed on cancer cells. By blocking this interaction, PD-1-IN-17 (TFA) enhances the immune response against cancer cells, leading to their destruction .

類似化合物との比較

PD-1-IN-17 (TFA) is unique in its high efficacy and specificity for the PD-1 receptor. Similar compounds include:

    BMS-1166: Another PD-1 inhibitor with a different chemical structure but similar inhibitory activity.

    LSD1-IN-24: A compound that targets a different pathway but is used in similar research contexts.

    IMMH 010 maleate: Another inhibitor with applications in cancer therapy

PD-1-IN-17 (TFA) stands out due to its high potency and the extensive research supporting its use in immunotherapy.

特性

分子式

C15H23F3N6O9

分子量

488.37 g/mol

IUPAC名

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChIキー

PYCIDBUEUQEHMB-UGQQCFMUSA-N

異性体SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

正規SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。